OC(=O)C(F)(F)F.CCC@HC@@HC(=O)Nc1ccc2C(C)=CC(=O)Oc2c1
, which provides a textual representation of its molecular structure. L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is a synthetic compound with the empirical formula and a molecular weight of approximately 402.36 g/mol. This compound is primarily utilized in scientific research, particularly in proteomics and enzyme kinetics studies, due to its role as a substrate for various enzymes. It is classified as an enzyme substrate and is noted for its fluorescent properties, which facilitate the detection of enzymatic activity in biological samples .
The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt typically involves a coupling reaction between L-isoleucine and 7-amido-4-methylcoumarin. This reaction is usually conducted in the presence of trifluoroacetic acid and may employ coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to enhance the formation of the amide bond.
The structural configuration allows for interactions with enzyme active sites, making it a valuable tool in biochemical assays .
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt primarily revolves around its function as a substrate for specific enzymes. Upon enzymatic hydrolysis, it releases a fluorescent product, 7-amido-4-methylcoumarin, which can be readily detected and quantified.
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and ensure its effectiveness as an enzyme substrate .
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt has diverse applications across various scientific fields:
Its unique properties make it invaluable for researchers focused on enzyme activity, protein interactions, and related biochemical processes .
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4